molecular formula C16H23ClN2O B162177 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 41805-00-9

4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Cat. No. B162177
CAS RN: 41805-00-9
M. Wt: 294.82 g/mol
InChI Key: NROYLFLWMSYSMA-UHFFFAOYSA-N
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Description

4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as 4-Chloro-N-{[1-(diethylamino)cyclohexyl]methyl}benzamide, is a synthetic compound used in scientific research. It is a white, crystalline, water-soluble solid that is used as a starting material in the synthesis of a variety of pharmaceuticals. The compound has been studied for its potential uses in a variety of applications, including drug delivery, drug discovery, and drug metabolism.

Scientific Research Applications

Synthesis of Benzamides

Benzamides, including 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides are used widely in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor, and vyvanse .

Industrial Applications

Benzamides are also used in various industries such as the paper, plastic, and rubber industries .

Agricultural Applications

In the agricultural sector, benzamides have found use as well .

Antioxidant Activities

Some benzamides, including potentially 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, have shown antioxidant activity. They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activities

Benzamides have also been found to have antibacterial activities. They have been tested for their in vitro growth inhibitory activity against different bacteria .

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is the μ-opioid receptor , although its analgesic activity may also involve κ-opioid receptors . These receptors play a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide acts as an agonist at the μ-opioid receptor . This means it binds to these receptors and activates them, mimicking the effects of natural opioids. This leads to a decrease in the perception of pain, a feeling of euphoria, and other opioid-like effects.

Biochemical Pathways

Upon activation of the μ-opioid receptors, 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide triggers a series of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioids, it is likely to be absorbed well after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of μ-opioid receptors by 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide results in a range of effects. These include analgesia , relaxation , euphoria , and alertness . It can also cause side effects such asitching , nausea , and tremors .

properties

IUPAC Name

4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROYLFLWMSYSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342408
Record name 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

CAS RN

41805-00-9
Record name 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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